9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole

OLED Hole-transport materials Bilayer device architecture

Researchers synthesizing solution-processable HTL polymers often face compromised device brightness due to suboptimal monomer electronic properties. This 4-biphenyl-substituted 3,6-dibromocarbazole directly addresses this, enabling OLEDs exceeding 12,200 cd/m². - Enables bilayer OLED brightness >12,200 cd/m² with turn-on voltages as low as 3 V via enhanced hole injection. - Dual reactive bromine handles permit stepwise Suzuki couplings, eliminating post-polymerization functionalization. - Pre-installed biphenyl group increases downstream polymer Tg by 10-20°C, improving operational lifetime. Available with step-economy advantages for rapid device optimization.

Molecular Formula C24H15Br2N
Molecular Weight 477.2 g/mol
Cat. No. B12103626
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole
Molecular FormulaC24H15Br2N
Molecular Weight477.2 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC=C(C=C2)N3C4=C(C=C(C=C4)Br)C5=C3C=CC(=C5)Br
InChIInChI=1S/C24H15Br2N/c25-18-8-12-23-21(14-18)22-15-19(26)9-13-24(22)27(23)20-10-6-17(7-11-20)16-4-2-1-3-5-16/h1-15H
InChIKeyIAKDQKZAHDTVFE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole – Structural and Physicochemical Profile


9-([1,1'-Biphenyl]-4-yl)-3,6-dibromo-9H-carbazole (CAS 894791-50-5) is a brominated carbazole building block characterized by a 4-biphenyl substituent at the N-9 position and two bromine atoms at the 3- and 6-positions of the carbazole core [1]. With a molecular formula C24H15Br2N and a molecular weight of 477.19 g/mol, it belongs to the class of polyhalogenated carbazole intermediates widely employed in the construction of organic light-emitting diode (OLED) materials, hole-transport layers, and conjugated polymers via palladium-catalyzed cross-coupling [2]. The biphenyl extension at N-9 distinguishes this scaffold from simpler N-aryl carbazoles by providing an extended π-conjugation pathway that influences both electronic energy levels and morphological stability of downstream materials .

Pre-installed 4-biphenyl N-9 group extends π-conjugation and enhances morphological stability
Dual 3,6-dibromo sites enable divergent Suzuki or Buchwald-Hartwig cross-coupling strategies
Suited for hole-transport polymer synthesis in solution-processed or vacuum-deposited OLEDs

Why Generic 3,6-Dibromocarbazole Substitution Fails for OLED Procurement


Substituting 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole with simpler 3,6-dibromocarbazole derivatives such as 3,6-dibromo-9-phenyl-9H-carbazole or 3,6-dibromo-9-ethyl-9H-carbazole leads to marked differences in downstream material performance. The 4-biphenyl N-9 substituent creates an extended aromatic system that alters the HOMO energy level, enhances morphological stability through increased glass transition temperature (Tg) of resultant polymers, and provides steric bulk that suppresses detrimental aggregation-induced quenching in solid-state devices . Experimental evidence demonstrates that biphenyl-substituted carbazole derivatives yield bilayer OLED devices with maximum brightness values reaching 12,200–15,600 cd/m² versus typical phenyl-substituted analogs that perform in lower brightness regimes, directly attributable to enhanced hole injection and transport properties conferred by the biphenyl moiety [1]. Generic substitution therefore compromises device efficiency, operational stability, and the synthetic versatility afforded by the dual reactive bromine sites positioned on an electronically optimized scaffold [2].

Phenyl N-9 analogs May not deliver the brightness gains reported for biphenyl-substituted derivatives in bilayer OLEDs; HOMO alignment differs.
N-alkyl derivatives Lack steric bulk of biphenyl, leading to higher aggregation tendency and lower morphological stability in thin films.
Unsubstituted 3,6-dibromo-9H-carbazole Requires extra N-functionalization step, reducing synthetic efficiency and extending development timelines.

Quantitative Differentiation vs. In-Class Comparators


OLED Device Brightness Advantage

In bilayer OLED devices employing Alq₃ as the emitter, carbazole derivatives bearing a biphenyl substituent at the N-9 position (fabricated as oxetane-functionalized hole-transporting layers from the target compound scaffold) achieved maximum brightness values of 12,200–15,600 cd/m², with a turn-on voltage of ∼3 V and a maximal photometric efficiency of 5.1 cd/A [1]. In contrast, analogous derivatives containing a phenyl (rather than biphenyl) N-9 substituent delivered maximum brightness in the range of approximately 3,000–5,000 cd/m² under comparable device architectures, representing a greater than 3-fold brightness enhancement attributable to the extended π-conjugation and improved hole-transport properties conferred by the biphenyl moiety [1].

Brightness Comparison
Head-to-head
12,200–15,600 cd/m²
vs 3,000–5,000 cd/m² (phenyl analog)
>3× higher maximum brightness
Supports selection for high-luminance OLED HTL polymers
Bilayer OLED device context; ITO/HTL/Alq₃/Al architecture
OLED Hole-transport materials Bilayer device architecture

Thermal Stability Enhancement

The predicted boiling point of 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole is 590.4 ± 50.0 °C , substantially higher than the predicted boiling point of 505.3 ± 43.0 °C for 3,6-dibromo-9-phenyl-9H-carbazole (CAS 57103-20-5) and 415.3 ± 18.0 °C for unsubstituted 9-phenylcarbazole . This ∼85 °C increase in predicted boiling point reflects the stronger intermolecular interactions and higher molecular weight (477.19 vs. 413.10 g/mol) imparted by the additional phenyl ring in the biphenyl substituent, which translates to enhanced thermal stability during vacuum thermal evaporation processing for OLED device fabrication [1].

Predicted Boiling Point
Predicted, Data to verify
590.4 ± 50.0 °C
505.3 ± 43.0 °C (phenyl analog)
Supports vacuum thermal evaporation processing compatibility
Predicted values; experimental verification recommended
Thermal stability Vapor deposition processing Material purification

Synthetic Versatility via Dual Reactive Bromine Sites

The 3,6-dibromo substitution pattern on the carbazole core provides two chemically equivalent yet independently addressable sites for sequential cross-coupling reactions. This architecture enables divergent synthetic strategies: a single Suzuki-Miyaura coupling with one equivalent of arylboronic acid yields asymmetric mono-arylated intermediates, while excess boronic acid produces symmetric 3,6-diaryl products [1]. In contrast, 3,6-dibromo-9H-carbazole (CAS 6825-20-3, parent scaffold without N-substitution) requires an additional N-alkylation or N-arylation step before functionalization, increasing synthetic step count. The pre-installed 4-biphenyl N-9 group on the target compound eliminates this extra step and simultaneously provides the electronic benefits of an extended π-system [2]. Commercial availability at ≥95% purity enables immediate deployment in cross-coupling without additional purification .

Step Economy
Class-level, Source review
One step saved vs. unsubstituted 3,6-dibromo-9H-carbazole
Dual bromine sites for divergent mono- or di-functionalization
Reduces material development timelines and procurement complexity
Class-level inference; commercial purity ≥95% reported
Suzuki-Miyaura coupling Buchwald-Hartwig amination Building-block versatility

Electronic Structure and HOMO Level Modulation

Systematic density functional theory (DFT) studies on 55 CBP (4,4′-bis(N-carbazolyl)-1,1′-biphenyl) derivatives reveal that phenyl and biphenyl substituents at the carbazole N-position exert a measurable influence on frontier molecular orbital energies [1]. Extending the N-aryl group from phenyl to 4-biphenyl is predicted to lower the HOMO level by approximately 0.1–0.2 eV due to the extended conjugation and weak electron-withdrawing character of the biphenyl unit. This HOMO level adjustment improves energetic alignment with the work function of ITO anodes (∼4.7–5.0 eV), thereby reducing the hole injection barrier in OLED devices compared to derivatives bearing N-phenyl or N-alkyl groups . This class-level trend is corroborated by experimental ionization potential measurements on analogous biphenyl-substituted carbazole systems [2].

HOMO Level Estimate
Class-level
~ −5.4 to −5.6 eV (estimated)
−5.2 to −5.4 eV for N-phenyl (DFT)
May improve hole injection alignment with ITO anodes
DFT class-level inference; no direct experimental HOMO for target
HOMO energy level DFT calculation Hole injection barrier

Procurement-Driven Application Scenarios


High-Brightness Hole-Transporting Polymers for Bilayer OLEDs

Procurement teams sourcing building blocks for solution-processable hole-transport layer (HTL) polymers should prioritize 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole as the monomer precursor. Experimental bilayer OLED data demonstrate that polymers derived from biphenyl-substituted carbazole monomers deliver maximum brightness exceeding 12,200 cd/m² with turn-on voltages as low as 3 V when paired with Alq₃ emitters [1]. This performance level makes the compound particularly attractive for display backplane and solid-state lighting applications requiring high luminance. The dual reactive bromine sites enable straightforward incorporation into conjugated polymer backbones via Suzuki polycondensation, while the pre-installed biphenyl N-9 group eliminates post-polymerization functionalization steps .

Divergent Synthesis of Asymmetric Emitters

Research groups developing thermally activated delayed fluorescence (TADF) or aggregation-induced emission (AIE) emitters benefit from the two chemically distinct yet sequentially addressable bromine positions on the target compound. The 3- and 6-bromine sites permit stepwise Suzuki-Miyaura couplings with different arylboronic acids, generating donor-acceptor architectures where the 4-biphenyl N-9 group provides a fixed electronic reference point that lowers the HOMO level by an estimated 0.1–0.2 eV versus N-phenyl analogs [1]. This electronic tuning capability, combined with enhanced thermal stability (predicted boiling point 590.4 °C) that supports vacuum-processed device fabrication, makes this building block a strategic choice for structure-property relationship studies in emitter design .

Host Material Development for Phosphorescent OLEDs

For phosphorescent OLED (PhOLED) host material development, the extended biphenyl N-9 substituent provides steric bulk that is known to suppress detrimental molecular aggregation and excimer formation in solid-state thin films, a critical requirement for maintaining high triplet energy and efficient energy transfer to phosphorescent dopants [1]. The class-level evidence from carbazole-biphenyl host systems demonstrates that biphenyl substitution increases the glass transition temperature (Tg) of resulting host materials by 10–20 °C compared to phenyl-substituted analogs, improving device operational lifetime through enhanced morphological stability under Joule heating . The 3,6-dibromo pattern enables construction of star-shaped or dendritic host architectures via multi-directional coupling, with the biphenyl group serving as both a solubility-enhancing and Tg-raising structural element .

Carbazole-Based Organic Semiconductor Research Platforms

Academic and industrial laboratories establishing structure-property relationship platforms for carbazole-based organic semiconductors should standardize on 9-([1,1'-biphenyl]-4-yl)-3,6-dibromo-9H-carbazole as a core intermediate. The combination of two reactive bromine handles, a pre-optimized electronic structure via the 4-biphenyl N-9 group, and commercial availability at ≥95% purity reduces synthetic development time by at least one reaction step compared to routes starting from unsubstituted 3,6-dibromo-9H-carbazole [1]. This step-economy advantage translates to faster iteration cycles in materials discovery programs, while the higher predicted boiling point (∼85 °C above the 9-phenyl analog) ensures compatibility with vacuum sublimation purification protocols essential for obtaining device-grade material purity .

Application
Selection Property
Validation Focus
High-Brightness Hole-Transporting Polymers for Bilayer OLEDs
Biphenyl N-9 group for extended π-conjugation; dual bromine sites for Suzuki polycondensation
Maximum brightness and turn-on voltage in bilayer OLED device structures
Divergent Synthesis of Asymmetric Emitters
Stepwise addressable 3,6-dibromo positions; fixed biphenyl electronic reference point
Feasibility of asymmetric donor-acceptor architectures and HOMO level tuning
Host Material Development for Phosphorescent OLEDs
Steric bulk of biphenyl suppressing aggregation; high predicted thermal stability
Morphological stability and triplet energy retention in solid-state thin films
Carbazole-Based Organic Semiconductor Research Platforms
Pre-installed biphenyl reducing synthetic steps; compatibility with vacuum sublimation purification
Step economy and purification compatibility; attainment of device-grade purity
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